molecular formula C17H19NO B14122425 N-(4-Methylphenethyl)-2-phenylacetamide

N-(4-Methylphenethyl)-2-phenylacetamide

Cat. No.: B14122425
M. Wt: 253.34 g/mol
InChI Key: BKDXQQUDMPWHSU-UHFFFAOYSA-N
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Description

N-(4-Methylphenethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenethyl group substituted with a methyl group at the para position and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenethyl)-2-phenylacetamide typically involves the reaction of 4-methylphenethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield. The general reaction scheme is as follows:

4-Methylphenethylamine+Phenylacetyl chlorideThis compound\text{4-Methylphenethylamine} + \text{Phenylacetyl chloride} \rightarrow \text{this compound} 4-Methylphenethylamine+Phenylacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: N-(4-Methylphenethyl)-2-phenylethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-Methylphenethyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenethyl)-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenethyl)-2-phenylethylamine: A reduced form of the compound with similar structural features.

    N-(4-Methylphenethyl)-2-phenylpropionamide: A structurally related compound with a propionamide group instead of an acetamide group.

Uniqueness

N-(4-Methylphenethyl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both phenethyl and acetamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C17H19NO/c1-14-7-9-15(10-8-14)11-12-18-17(19)13-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

BKDXQQUDMPWHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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